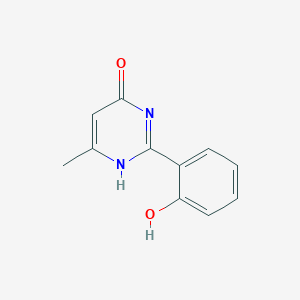
2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
gap junction protein, gamma-1 . It belongs to the connexin family of proteins, which form gap junction channels. These channels are crucial for cell-to-cell communication, allowing the transfer of ions, metabolites, and other small molecules between adjacent cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of gap junction proteins typically involves recombinant DNA technology. The gene encoding the protein is inserted into an expression vector, which is then introduced into a host cell (such as E. coli or yeast). The host cells are cultured under specific conditions to express the protein, which is then purified using techniques such as affinity chromatography.
Industrial Production Methods: Industrial production of gap junction proteins follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Gap junction proteins, being biological macromolecules, do not undergo traditional chemical reactions like small organic molecules. they can participate in post-translational modifications such as phosphorylation, glycosylation, and ubiquitination. These modifications can affect the protein’s function, localization, and stability.
Common Reagents and Conditions:
Phosphorylation: Kinases and ATP are used to add phosphate groups to specific amino acids.
Glycosylation: Enzymes and sugar donors are involved in attaching carbohydrate moieties.
Ubiquitination: Ubiquitin ligases and ubiquitin are used to tag the protein for degradation.
Major Products: The major products of these reactions are the modified forms of the gap junction protein, which can have altered functional properties.
Scientific Research Applications
Gap junction proteins, including gamma-1, have numerous applications in scientific research:
Chemistry: Studying the structure and function of gap junction channels to understand their role in cellular communication.
Biology: Investigating the role of gap junctions in various physiological processes, such as cardiac conduction, neuronal signaling, and tissue homeostasis.
Medicine: Exploring the involvement of gap junctions in diseases such as cancer, cardiac arrhythmias, and neurodegenerative disorders. Gap junction proteins are potential targets for therapeutic interventions.
Industry: Utilizing gap junction proteins in biotechnological applications, such as biosensors and drug delivery systems.
Mechanism of Action
Gap junction proteins form channels that allow the direct transfer of ions and small molecules between adjacent cells. This transfer is crucial for maintaining cellular homeostasis and coordinating cellular activities. The channels are formed by the docking of two connexons (hemichannels) from adjacent cells. Each connexon is composed of six connexin subunits. The opening and closing of these channels are regulated by various factors, including voltage, pH, and phosphorylation .
Comparison with Similar Compounds
- Connexin 43
- Connexin 26
- Connexin 32
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-6-10(15)13-11(12-7)8-4-2-3-5-9(8)14/h2-6,14H,1H3,(H,12,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYLXWYKNBVUNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
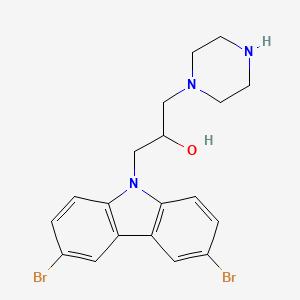
![[4-(3,4-Dimethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B7772861.png)
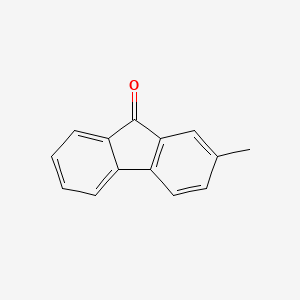
![5,5-dimethyl-2-[1-(2-phthalazin-1-ylhydrazinyl)ethylidene]cyclohexane-1,3-dione](/img/structure/B7772883.png)
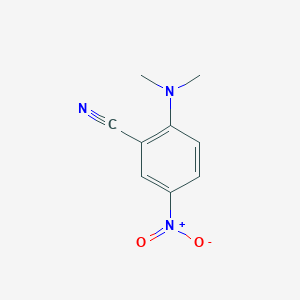
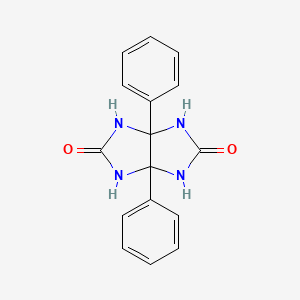
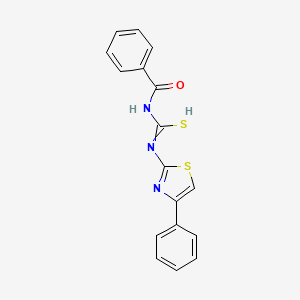
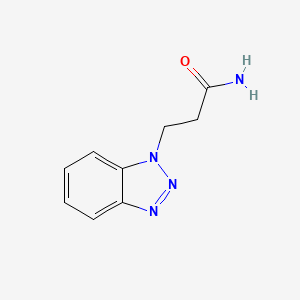
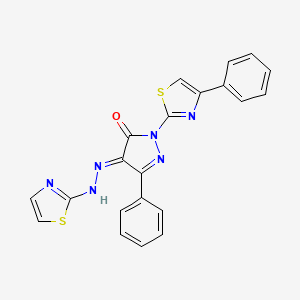
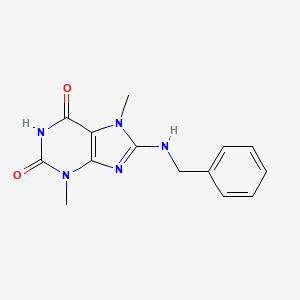

![Ethyl 3-[(4-bromophenyl)sulfonyl]propanoate](/img/structure/B7772948.png)
![5,7-Dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one](/img/structure/B7772949.png)
![(8'aR)-1'-Acetyl-2',3',8',8'a-tetrahydro-5',6'-dimethoxyspiro[2,5-cyclohexadiene-1,7'(1'H)-cyclopent[ij]isoquinolin]-4-one](/img/structure/B7772953.png)
